molecular formula C19H27N3O3 B2697706 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894028-14-9

1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2697706
CAS No.: 894028-14-9
M. Wt: 345.443
InChI Key: CNQMDWHEUMCDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative featuring a cycloheptyl group, a 4-methoxyphenyl-substituted pyrrolidinone ring, and a urea linker. The compound’s structure is characterized by:

  • Cycloheptyl moiety: A seven-membered aliphatic ring that introduces steric bulk and lipophilicity.
  • 5-Oxopyrrolidin-3-yl group: A lactam ring system that may influence conformational flexibility and hydrogen-bonding interactions.
  • Urea linkage: A polar functional group capable of forming hydrogen bonds, often critical for biological target engagement.

Properties

IUPAC Name

1-cycloheptyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-25-17-10-8-16(9-11-17)22-13-15(12-18(22)23)21-19(24)20-14-6-4-2-3-5-7-14/h8-11,14-15H,2-7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQMDWHEUMCDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound notable for its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is C19H27N3O3C_{19}H_{27}N_{3}O_{3}, with a molecular weight of approximately 369.421 g/mol. The compound features a cycloheptyl group, a methoxyphenyl moiety, and a pyrrolidinone unit, which are significant in determining its biological activity and pharmacological properties.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the urea linkage and the incorporation of the pyrrolidinone structure. The versatility in constructing such complex organic molecules from simpler precursors highlights the compound's potential for various applications in medicinal chemistry.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer activity. For instance, compounds structurally similar to 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea have shown effectiveness in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Table 1: Comparison of Anticancer Activity

Compound NameEC50 (µM)Mechanism of Action
TPP+-C101.0 ± 0.6Induces apoptosis via mitochondrial dysfunction
TPP+-C121.0 ± 0.7Alters mitochondrial membrane potential
1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureaTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that similar urea derivatives possess antibacterial and antifungal activities, particularly against gram-positive bacteria and certain fungi .

Table 2: Antimicrobial Activity Overview

Activity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
AntibacterialM. luteum62.5 - 250 µg/mL
AntifungalC. tenuis, A. nigerLow concentrations (exact values TBD)

Study on Anticancer Efficacy

A study focusing on the anticancer efficacy of pyrrolidinone derivatives highlighted the potential of compounds like 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea to induce cell cycle arrest and apoptosis in various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting their potential as therapeutic agents in oncology .

Study on Antimicrobial Effects

Another research effort investigated the antimicrobial effects of related compounds, revealing that those with methoxy and pyrrolidinone substituents exhibited enhanced activity against specific bacterial strains compared to their non-substituted counterparts. This suggests that structural modifications can significantly impact biological activity .

Pharmacological Potential

The unique combination of structural features in 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may confer distinct pharmacological profiles compared to other urea derivatives. Further research is necessary to fully explore its therapeutic applications in treating various diseases, particularly cancer and infectious diseases.

Scientific Research Applications

Medicinal Chemistry

1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has shown promise in medicinal chemistry due to its potential therapeutic applications, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. Research indicates that related pyrrole-containing urea derivatives can significantly reduce cell viability with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Properties : The urea derivatives have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infectious diseases .

The biological activity of 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea may stem from its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : Studies have shown potential inhibitory effects on various enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role.
  • Receptor Binding : The compound may bind to specific receptors, influencing physiological responses and signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of similar compounds:

Anticancer Efficacy

A study focused on pyrrole-containing urea derivatives revealed significant anticancer activity against U937 cells, with IC50 values lower than those of standard treatments like etoposide .

Antimicrobial Activity

Research indicated that urea derivatives exhibited considerable antibacterial activity against common pathogens, supporting their potential use in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of urea-linked pyrrolidinone derivatives. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations in the Aromatic Group

Compound Name Aromatic Substituent Key Structural Differences Hypothesized Impact
1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea 4-Methoxyphenyl Cycloheptyl group Increased lipophilicity and steric bulk; potential for enhanced membrane permeability but reduced solubility .
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) 4-Ethoxyphenyl Ethoxy group instead of cycloheptyl Higher solubility due to smaller, polar substituent; possible reduced target affinity due to decreased hydrophobicity .
1-(2-Cyanoethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea (CAS 877640-27-2) 2-Cyanoethyl Cyanoethyl and methyl groups Enhanced electronic interactions (via nitrile group); altered metabolic stability due to methyl substitution .

Pyrrolidinone Ring Conformation

The puckering of the pyrrolidinone ring, quantified using Cremer-Pople parameters , influences binding pocket compatibility. For example:

  • Planar vs. Puckered Conformations : A flattened ring (lower puckering amplitude) may improve stacking with aromatic residues in enzyme active sites.
  • Substituent Effects : The 4-methoxyphenyl group in the target compound may stabilize a specific puckered conformation, optimizing interactions compared to analogs with bulkier or electron-withdrawing groups .

Urea Linker Modifications

The urea moiety’s geometry, validated via crystallographic tools like SHELXL and ORTEP-III , is critical for hydrogen-bonding networks. Differences in linker flexibility or substituent electronegativity (e.g., cycloheptyl vs. cyanoethyl) may alter binding kinetics or selectivity .

Research Findings and Limitations

  • Structural Insights : X-ray studies of analogs (e.g., CAS 877640-52-3) reveal that substituent size correlates with crystal packing efficiency. The cycloheptyl group may induce unique lattice interactions, impacting solid-state stability .
  • Computational Predictions : Molecular docking suggests the cycloheptyl group’s bulk could hinder access to shallow binding pockets but improve affinity in hydrophobic cavities .
  • Data Gaps : Experimental data (e.g., IC50, LogP) for the target compound are absent in public databases. Comparisons rely on structural extrapolation and analogous compound behavior.

Q & A

Q. What are the common synthetic routes for 1-Cycloheptyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling cycloheptyl isocyanate with a pyrrolidinone intermediate. Key steps include:
  • Intermediate Preparation : The pyrrolidin-3-yl scaffold is synthesized via cyclization of substituted amines or ketones, often using reagents like PCl₃ for carbonyl activation .
  • Urea Formation : Reacting the intermediate with cycloheptyl isocyanate under anhydrous conditions (e.g., THF, pyridine) at 60°C for 5–8 hours .
  • Optimization : Yield improvement (up to 72%) is achieved via stoichiometric control (e.g., 1:3 molar ratio of amine to PCl₃) and purification by flash chromatography or recrystallization from toluene/hexane .

Q. Which spectroscopic and crystallographic techniques are essential for validating the structure of this compound?

  • Methodological Answer : Structural validation requires:
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituents (e.g., methoxyphenyl protons at δ 3.71 ppm, cycloheptyl carbons at 25–35 ppm) .
  • HRMS : Verify molecular ion ([M+H]⁺) matching theoretical mass (e.g., m/z 336.1342 for C₁₉H₁₈N₃O₃) .
  • Crystallography :
  • X-ray Diffraction : Refine data using SHELXL (for bond lengths/angles) and visualize with ORTEP-3 to confirm stereochemistry .

Q. What are the critical steps in the purification and characterization of this urea derivative post-synthesis?

  • Methodological Answer :
  • Purification : Use preparative TLC or flash chromatography (silica gel, ethyl acetate/hexane eluent). Recrystallize from IPA or toluene for high purity (>95%) .
  • Characterization :
  • Melting Point : Confirm consistency with literature (e.g., 140–141°C) .
  • HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns)?

  • Methodological Answer :
  • Validation Workflow :

DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify conformational mismatches .

Crystallographic Refinement : Re-analyze SHELXL refinement parameters (e.g., displacement ellipsoids, hydrogen bonding) to resolve bond-length anomalies .

Multi-Technique Cross-Check : Use IR (e.g., urea C=O stretch at ~1633 cm⁻¹) and UV-Vis (λmax ~280 nm) to corroborate results .

Q. What experimental strategies are employed to determine the biological activity of this compound, particularly in antiproliferative or antiplatelet assays?

  • Methodological Answer :
  • In Vitro Assays :
  • Antiplatelet Activity : Measure inhibition of ADP-induced platelet aggregation in rabbit plasma using turbidimetry (IC₅₀ determination) .
  • Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • In Vivo Models : Assess thrombosis prevention in rabbit carotid artery models via Doppler flowmetry .

Q. How does the puckering conformation of the pyrrolidinone ring influence the compound's physicochemical properties and interactions?

  • Methodological Answer :
  • Conformational Analysis : Apply Cremer-Pople parameters (θ, φ) to quantify ring puckering from X-ray data .
  • Impact on Properties :
  • Solubility : Planar rings enhance solubility via hydrogen bonding (e.g., 5-oxo group interaction with solvents).
  • Bioactivity : Puckered conformations may optimize binding to targets (e.g., platelet receptors) by aligning hydrophobic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.